molecular formula C7H7BClFO2 B1426583 2-Chloro-5-fluoro-4-methylphenylboronic acid CAS No. 1612184-35-6

2-Chloro-5-fluoro-4-methylphenylboronic acid

Cat. No.: B1426583
CAS No.: 1612184-35-6
M. Wt: 188.39 g/mol
InChI Key: XFHMSFKHEOXELL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BClFO2 and its molecular weight is 188.39 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-fluoro-4-methylphenylboronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our this compound) transfers its organic group to the transition metal catalyst . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this reaction is the formation of a new carbon–carbon bond .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. The SM cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

(2-chloro-5-fluoro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHMSFKHEOXELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240324
Record name B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612184-35-6
Record name B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612184-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Chloro-5-fluoro-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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